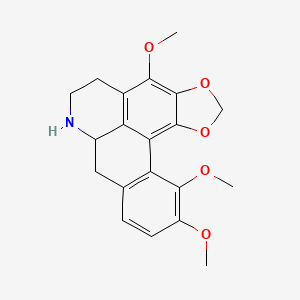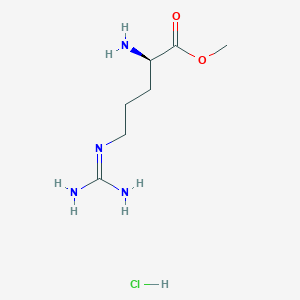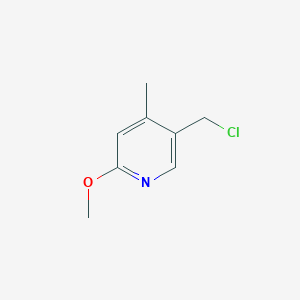
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RAC-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium Dichloride is a catalyst for enantioselective methylalumination of monosubstituted alkenes . It is a type of Ziegler-Natta catalyst, showing extremely high activity for polymerization of olefins such as ethylene, propylene, and styrene .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . Unfortunately, the specific details of the molecular structure are not available in the search results.Chemical Reactions Analysis
As a catalyst, this compound is used for enantioselective methylalumination of monosubstituted alkenes . It shows high activity for polymerization of olefins such as ethylene, propylene, and styrene .Physical and Chemical Properties Analysis
The melting point of this compound is 267-271 °C . Its optical activity is [α]20/D +93°, c = 0.07 in methylene chloride .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE can be achieved through the reaction of zirconium tetrachloride with racemic ethylenebis(4,5,6,7-tetrahydro-1-indenyl) in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "Racemic ethylenebis(4,5,6,7-tetrahydro-1-indenyl)", "Reducing agent (such as lithium aluminum hydride or sodium borohydride)" ], "Reaction": [ "Zirconium tetrachloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.", "Racemic ethylenebis(4,5,6,7-tetrahydro-1-indenyl) is added to the solution, followed by the slow addition of the reducing agent.", "The mixture is allowed to warm to room temperature and stirred for several hours.", "The resulting mixture is filtered to remove any insoluble impurities.", "The filtrate is then concentrated under reduced pressure to obtain a crude product.", "The crude product is purified through column chromatography using a suitable solvent system to yield RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE as a white solid." ] } | |
Número CAS |
109429-79-0 |
Fórmula molecular |
C20H24Cl2Zr |
Peso molecular |
426.5 g/mol |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
AKXWJOYQORUUHS-UHFFFAOYSA-L |
SMILES canónico |
C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl |
Origen del producto |
United States |
Q1: What is the role of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE in polymerization reactions?
A1: this compound functions as a highly effective catalyst in the polymerization of olefins, specifically ethylene and propylene. When activated with a co-catalyst like methylaluminoxane (MAO), it facilitates the formation of polymers with controlled molecular weight and microstructure. [, , ] This control stems from the catalyst's ability to dictate the insertion of monomers into the growing polymer chain, influencing properties such as melting point, crystallinity, and mechanical strength. [, ] For instance, it has been shown to be particularly efficient in producing ethylene-propylene copolymers with varying compositions and properties, highlighting its versatility in materials science. []
Q2: How does the structure of this compound influence its catalytic activity and the properties of the resulting polymers?
A2: The structure of this metallocene catalyst significantly impacts its catalytic performance and the characteristics of the synthesized polymers. For example, the presence of the hydrogenated six-membered ring in the indenyl moiety and the CH2 bridge in this compound contribute to its ability to produce low molecular weight ethylene-propylene copolymers even at low hydrogen pressures. [] Furthermore, compared to other metallocene catalysts, this specific structure allows for the production of copolymers with higher styrene content when used in ethylene/styrene copolymerization. [] This structural feature, along with the carbon bridges and bulky ligands, directly affects the comonomer incorporation and ultimately dictates the final properties of the copolymer, including its melting temperature, crystallinity, and mechanical behavior. []
Q3: Beyond ethylene and propylene, what other monomers can be polymerized using this compound?
A3: Research indicates that this compound and similar chiral complexes demonstrate capability in the stereospecific polymerization of allylsilanes. [] This expands its utility beyond simple olefins, opening avenues for synthesizing polymers with tailored tacticity and properties. The catalyst's ability to control the stereochemistry of the polymerization process is crucial for achieving specific material properties that are highly desirable in various applications. [] This highlights the potential of this catalyst for synthesizing a broader range of polymers with specific functionalities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

